molecular formula C27H20ClF6N3O2S B2533523 4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline CAS No. 338749-40-9

4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline

Cat. No. B2533523
CAS RN: 338749-40-9
M. Wt: 599.98
InChI Key: KSKOHUNVPMTDCU-LAKKEJQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline is a useful research compound. Its molecular formula is C27H20ClF6N3O2S and its molecular weight is 599.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

  • Studies on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines have provided insights into the position of chlorine substitution and its effects on the molecular structure. These compounds exhibit a basic iminopyrrole structure with a planar backbone, showing significant dihedral angles between the pyrrole and benzene rings. This structural characteristic could be relevant to understanding the behavior of the compound in various chemical contexts (Su et al., 2013).

Chemical Reactions and Derivatives

  • Research into nucleophilic reactions involving α-trifluoromethyl imine has led to the synthesis of β-trifluoromethyl β-anilino esters. This process showcases the chemical reactivity of trifluoromethylated compounds and their potential for creating complex derivatives, which may include the target compound (Gong & Kato, 2001).

Applications in Materials Science

  • The synthesis and characterization of novel fluorinated polyimides derived from aromatic dianhydrides and diamines, including those similar to the compound , have been explored. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Yang et al., 2004).

Biological Activities

  • Some studies have focused on synthesizing new compounds for antimicrobial activity evaluation. Although not directly related to the compound , these studies highlight the ongoing interest in developing new, effective antimicrobial agents from complex organic structures (Habib et al., 2013).

Corrosion Inhibition

  • The synthesis and application of thiophene Schiff base compounds for corrosion inhibition on mild steel surfaces have been investigated. These studies suggest potential applications of complex organic molecules, including those similar to the target compound, in protecting metals from corrosion in acidic environments (Daoud et al., 2014).

properties

IUPAC Name

4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClF6N3O2S/c1-16-23(25(27(32,33)34)36-35-20-10-8-19(28)9-11-20)15-24(17-6-12-22(13-7-17)40(2,38)39)37(16)21-5-3-4-18(14-21)26(29,30)31/h3-15,35H,1-2H3/b36-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKOHUNVPMTDCU-LAKKEJQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NNC4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/NC4=CC=C(C=C4)Cl)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClF6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.